3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a bicyclic scaffold fused at positions 3 and 2 of the pyridine and pyrimidine rings, respectively. Key structural features include:
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3/c27-20-10-8-19(9-11-20)17-32-25(34)24-22(7-4-12-28-24)31(26(32)35)18-23(33)30-15-13-29(14-16-30)21-5-2-1-3-6-21/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINELJMWVBPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the pyrido-pyrimidine core and piperazine moiety is particularly noteworthy as these structures are often linked to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN4O3 |
| Molecular Weight | 485.0 g/mol |
| CAS Number | 1021054-64-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrido[1,2-a]benzimidazole have shown moderate antineoplastic activity against various leukemia cell lines . The structural similarity suggests that our compound may also possess similar properties.
Antimicrobial Properties
The piperazine ring in the compound has been associated with antimicrobial activity. Studies have demonstrated that piperazine derivatives can inhibit bacterial growth and have been evaluated for their efficacy against various pathogens .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant. Specifically, it may inhibit acetylcholinesterase (AChE) and urease activities. A study evaluating similar compounds found that certain piperazine derivatives exhibited potent AChE inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Activity : A study on pyrido[1,2-a]benzimidazoles indicated that one derivative showed an IC50 value of 1.75 μg/ml against cancer cell lines, suggesting promising anticancer potential .
- Antimicrobial Efficacy : Another research highlighted the synthesis of piperazine derivatives which displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of our compound in this area .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. Additionally, modifications on the piperazine ring can influence receptor binding affinity and selectivity.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrido[1,2-a]benzimidazoles | Moderate cytotoxicity against leukemia cells |
| Antimicrobial | Piperazine derivatives | Significant inhibition of bacterial growth |
| Enzyme Inhibition | Piperazine-based compounds | Potent AChE inhibition |
Scientific Research Applications
Antipsychotic Properties
Research indicates that compounds similar to 3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit antipsychotic effects. The presence of a piperazine ring is often associated with improved binding affinity to dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Anti-inflammatory Effects
Studies have shown that pyrido-pyrimidine derivatives can act as selective cyclooxygenase (COX) inhibitors. The inhibition of COX enzymes is vital in reducing inflammation and pain, which positions these compounds as potential anti-inflammatory agents .
Therapeutic Applications
Cancer Treatment
The compound's ability to inhibit specific signaling pathways has been explored in cancer therapy. Pyrido-pyrimidines have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neurological Disorders
Given its structural similarities to known neuroleptics, this compound may also be investigated for its neuroprotective properties. Research into its effects on neuroinflammation and neuronal survival could provide insights into treatments for neurodegenerative diseases .
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrido-pyrimidine derivatives for their antipsychotic activity. The results indicated that modifications to the piperazine substituent significantly enhanced D2 receptor binding affinity and efficacy in animal models of schizophrenia .
Case Study 2: Anti-inflammatory Properties
In a controlled experiment assessing the anti-inflammatory effects of pyrido-pyrimidine derivatives, researchers found that certain compounds exhibited potent inhibition of COX-II activity. This led to a reduction in inflammatory markers in vitro and in vivo models .
Comparison with Similar Compounds
The following compounds share structural or functional similarities, enabling comparative analysis:
Structural Analogues with Modified Benzyl Substituents
Key Observations :
- Chlorine vs.
- Core Structure Differences : Pyrido[3,2-d] vs. [2,3-d] alters ring conjugation, affecting electronic properties and binding affinity .
Analogues with Varied Position 1 Substituents
Key Observations :
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis involves multi-step reactions:
Core Formation: Construct the pyrido[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors.
Substituent Introduction: Alkylate the core with 4-chlorobenzyl groups using nucleophilic substitution (e.g., K₂CO₃ as a base in DMF) .
Piperazine Coupling: Introduce the 4-phenylpiperazine moiety via amide bond formation or alkylation, often requiring anhydrous conditions (e.g., acetonitrile, 60–80°C) .
Optimization Strategies:
- Solvent Choice: Reflux in acetonitrile or ethanol improves solubility and reaction efficiency .
- Catalysts: p-Toluenesulfonic acid enhances yields in cyclization steps .
- Purity Control: Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography for purification .
Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
Level: Basic
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR verify proton environments and carbon backbone .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (±0.001 Da accuracy) .
- Thermal Analysis: TGA/DTA assess decomposition patterns and stability (e.g., sharp endothermic peaks indicate melting points) .
- Crystallography: Single-crystal X-ray diffraction resolves 3D conformation and dihedral angles, critical for SAR studies .
Purity Validation:
- HPLC with UV detection (λ=254 nm) quantifies impurities (<1%) .
How do structural modifications influence pharmacological activity, and what methodologies validate these effects?
Level: Advanced
Answer:
Key Modifications and Effects:
- Piperazine Substituents: Fluorophenyl groups (e.g., 4-fluorophenylpiperazine) enhance receptor binding affinity but may reduce solubility .
- Chlorobenzyl Position: Para-substitution (4-chloro) improves metabolic stability compared to ortho-substituted analogs .
Validation Methods:
- In Vitro Assays: Radioligand binding assays (e.g., for kinase inhibition) quantify IC₅₀ values .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., serotonin receptors) .
- Comparative SAR Studies: Analogs with methyl or methoxy groups are screened to identify pharmacophore requirements .
What strategies resolve contradictions in reported biological activity data across studies?
Level: Advanced
Answer:
Common Sources of Discrepancy:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Compound Purity: Impurities >95% skew dose-response curves .
Resolution Strategies:
Standardized Protocols: Use identical cell lines, buffer conditions (pH 7.4), and incubation times .
Orthogonal Assays: Validate binding affinity via surface plasmon resonance (SPR) and functional activity via cAMP assays .
Statistical Analysis: Apply ANOVA with Tukey’s post-hoc test to compare datasets .
How can computational tools predict pharmacokinetic and toxicity profiles?
Level: Advanced
Answer:
Key Tools and Workflows:
- ADME Prediction: SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions .
- Toxicity Screening: ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .
- Molecular Dynamics (MD): GROMACS simulations model membrane permeability and plasma protein binding .
Case Study:
- Bioavailability Optimization: Introducing polar groups (e.g., hydroxyl) reduces logP from 3.5 to 2.8, improving solubility .
What experimental designs are recommended for elucidating the compound’s mechanism of action?
Level: Advanced
Answer:
Stepwise Approach:
Target Identification: CRISPR-Cas9 knockout screens identify essential genes for compound activity .
Pathway Analysis: RNA sequencing (RNA-seq) reveals differentially expressed pathways (e.g., apoptosis or inflammation) .
In Vivo Validation: Pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models establish efficacy and safety margins .
Example:
- Kinase Inhibition: Phosphoproteomics (LC-MS/MS) identifies downstream phosphorylation targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
